Methyl 3-formylindole-6-carboxylate
Description
Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of organic and medicinal chemistry. nih.govnih.govresearchgate.netijpsr.com This structural motif is present in a vast array of natural products, most notably the amino acid tryptophan, and serves as a fundamental building block for numerous synthetic compounds with significant biological activities. nih.govwikipedia.org The versatility of the indole scaffold allows it to interact with a wide range of biological targets, making it a "privileged structure" in drug discovery. researchgate.net
Indole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net The ability to functionalize the indole ring at various positions enables chemists to fine-tune the molecule's steric and electronic properties, thereby optimizing its therapeutic potential. This has led to the development of a multitude of indole-based drugs for treating a wide spectrum of diseases. nih.govijpsr.com
Role of Formyl and Carboxylate Functionalities in Indole Chemistry
The introduction of formyl (-CHO) and carboxylate (-COOR) groups onto the indole scaffold profoundly influences its chemical reactivity and biological profile. The formyl group, an electron-withdrawing substituent, deactivates the indole ring towards electrophilic attack. However, it also serves as a versatile chemical handle for further synthetic transformations. researchgate.net The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition, condensation, and oxidation reactions, providing a gateway to a diverse range of more complex indole derivatives. researchgate.net For instance, the Vilsmeier-Haack formylation is a common method to introduce a formyl group at the C3 position of the indole ring. nih.govorgsyn.orggoogle.com
Similarly, the carboxylate group, also electron-withdrawing, modifies the electronic nature of the indole ring. More importantly, it provides a site for forming amides, esters, and other derivatives, which is crucial for creating peptidomimetics and other complex molecules. clockss.org The position of these functional groups on the indole ring is critical. For example, electrophilic substitution on the indole nucleus is generally favored at the C3-position due to the stability of the resulting cationic intermediate. bhu.ac.in The presence of a carboxylate group at the C2-position can direct further functionalization to other positions on the ring. clockss.org
Historical Context of Methyl 3-formylindole-6-carboxylate in Synthetic Methodologies
The history of indole chemistry dates back to the 19th century with the investigation of the dye indigo. wikipedia.orgbhu.ac.in In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole. wikipedia.orgbhu.ac.in A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains widely used today for preparing substituted indoles. wikipedia.orgbhu.ac.inthermofisher.com
Over the years, numerous other methods for indole synthesis have been developed, including the Reissert, Madelung, and Leimgruber–Batcho syntheses. wikipedia.orgbhu.ac.in The introduction of specific functional groups, such as the formyl and carboxylate moieties, became a focus as chemists sought to create more complex and targeted molecules. The formylation of indoles, for instance, has been achieved through various methods, including the Vilsmeier-Haack and Gattermann reactions. orgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRROJESQUFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352868 | |
| Record name | Methyl 3-formylindole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133831-28-4 | |
| Record name | Methyl 3-formylindole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-formyl-1H-indole-6-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Strategies for Methyl 3 Formylindole 6 Carboxylate
Established Synthetic Pathways and Methodological Advancements
The traditional synthesis of methyl 3-formylindole-6-carboxylate relies on a combination of indole (B1671886) ring formation, followed by sequential or strategically ordered formylation and esterification reactions.
Indole Annulation Reactions
The construction of the core indole scaffold is the foundational step. Modern synthetic chemistry has seen significant progress in transition-metal-catalyzed methods for creating this heterocyclic system. mdpi.comscite.ai These methods often offer advantages in terms of efficiency and molecular diversity over classical named reactions.
Palladium-catalyzed reactions, for example, enable the annulation of anilines with bromoalkynes to produce 2-phenylindoles with excellent regioselectivity. organic-chemistry.org Another approach involves the palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, through an oxidative linkage of two C-H bonds. organic-chemistry.org Rhodium catalysis is also prominent, with Rh(III) catalysts being used for cascade annulation methods to generate fused indole systems. nih.gov These advanced annulation techniques provide robust platforms for constructing the indole nucleus, which can then be further functionalized.
Formylation and Esterification Techniques
With the indole-6-carboxylate scaffold in hand, the next critical step is the introduction of the formyl group at the C3 position.
Formylation: The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich heterocycles like indoles. researchgate.net This reaction typically employs a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). orgsyn.orggoogle.com The reaction proceeds via an electrophilic substitution, with the indole C3 position acting as the nucleophile. This method is highly efficient for introducing a formyl group onto the indole ring. For instance, reacting ethyl indole-2-carboxylate (B1230498) with POCl₃ and DMF leads to the C3-formylated product in high yield. nih.gov
Esterification: The methyl ester at the C6 position is typically introduced either by starting with a pre-functionalized building block (e.g., a substituted aniline (B41778) bearing a carboxylate group) or by esterifying an indole-6-carboxylic acid intermediate. Standard esterification procedures, such as treatment of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) or using lithium hydroxide (B78521) followed by an acid workup, are commonly employed. prepchem.comclockss.org
A typical synthetic sequence might involve the esterification of an indole-6-carboxylic acid to yield methyl indole-6-carboxylate, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the C3 position. nih.govprepchem.com
Regioselective Synthesis Approaches
Achieving the correct substitution pattern (formyl at C3, carboxylate at C6) is paramount. The inherent reactivity of the indole ring generally directs electrophilic substitutions, such as formylation, to the C3 position.
However, controlling substitution on the benzene (B151609) portion of the indole ring requires specific strategies. One approach is to start with an already substituted precursor, such as 5-bromo-2-methyl-aniline, which can be cyclized and formylated to produce 6-bromo-1H-indole-3-carbaldehyde. google.com The bromo-substituent can then be further manipulated.
Another strategy involves the direct and regioselective functionalization of the indole ring. For example, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate. rsc.org While this specific example leads to a different substitution pattern, it highlights the principle of using directing groups and specific reagents to achieve regiocontrol in the functionalization of the indole skeleton. Palladium-catalyzed C6 arylation of 7-azaindole (B17877) N-oxides has also been demonstrated, showcasing the potential for selective C-H functionalization on the six-membered ring. nih.gov
Novel Catalytic Methods in this compound Synthesis
Recent research has focused on developing more sustainable and efficient catalytic methods for the synthesis of formylindoles, moving away from stoichiometric and often harsh classical reagents.
Transition Metal-Catalyzed Formylation
Transition metal catalysis offers powerful tools for the C3-formylation of indoles, often under milder conditions and with greater functional group tolerance than traditional methods.
Iron Catalysis: An efficient iron-catalyzed C3-selective formylation has been developed using formaldehyde (B43269) and aqueous ammonia, with air as the oxidant. organic-chemistry.org This method is environmentally benign, employs an inexpensive and non-toxic catalyst (FeCl₃), and is scalable. organic-chemistry.org
Copper Catalysis: Copper-catalyzed aerobic formylation reactions have been demonstrated using tetramethylethylenediamine (TMEDA) as the carbonyl source and oxygen as a clean oxidant. acs.org
Ruthenium and Rhodium Catalysis: Ruthenium(III) chloride can catalyze the regioselective formylation of indoles with N-methylaniline. acs.org Rhodium(III) catalysts are also effective in various C-H functionalization and annulation reactions to build complex indole structures. nih.gov
| Catalyst System | Carbon Source | Key Features | Reference |
|---|---|---|---|
| FeCl₃ / Air | Formaldehyde / Aqueous Ammonia | Environmentally benign, inexpensive catalyst, scalable. | organic-chemistry.org |
| CuCl₂ / O₂ | Tetramethylethylenediamine (TMEDA) | Uses clean oxidant (O₂), good functional group tolerance. | acs.org |
| RuCl₃ | N-methylaniline | Regioselective C3-formylation. | acs.org |
Organocatalytic Approaches
Organocatalysis presents a transition-metal-free alternative for indole formylation, reducing concerns about metal contamination in the final products, which is particularly important for pharmaceutical applications.
Photoredox Catalysis: An aerobic, visible-light-promoted C3-formylation of indoles has been developed using Rose Bengal as a photoredox catalyst. acs.org This transition-metal-free process utilizes molecular oxygen as the terminal oxidant and TMEDA as the one-carbon source. acs.org
Phosphine (B1218219) Oxide Catalysis: A catalytic version of the Vilsmeier-Haack formylation has been reported, enabled by a P(III)/P(V)=O cycle using 3-methyl-1-phenyl-2-phospholene 1-oxide as a catalyst. orgsyn.org This method allows for the formylation of various indoles under mild conditions and is even applicable to the synthesis of deuterated indole-3-carboxaldehydes when using deuterated DMF. orgsyn.org
| Catalyst System | Carbon Source | Key Features | Reference |
|---|---|---|---|
| Rose Bengal / Visible Light / O₂ | Tetramethylethylenediamine (TMEDA) | Transition-metal-free, uses visible light and air. | acs.org |
| 3-methyl-1-phenyl-2-phospholene 1-oxide | N,N-dimethylformamide (DMF) | Catalytic Vilsmeier-Haack type reaction, mild conditions. | orgsyn.org |
Green Chemistry Principles in this compound Synthesis
Solvent-Free Reactions
Traditional methods for the formylation of indole derivatives, such as the Vilsmeier-Haack reaction, often rely on the use of stoichiometric amounts of reagents and volatile organic solvents, which contribute to environmental pollution and pose safety risks. In contrast, solvent-free approaches offer a cleaner and more sustainable alternative.
One promising avenue for the solvent-free synthesis of indole derivatives is mechanochemistry, which utilizes mechanical energy, such as ball milling, to initiate and sustain chemical reactions. While a direct solvent-free synthesis of this compound via mechanochemical Vilsmeier-Haack formylation is still an emerging area of research, studies on related compounds have demonstrated the feasibility of this approach. For instance, the solvent-free oximation of N-substituted indole-3-carboxaldehydes using hydroxylamine (B1172632) hydrochloride and a base has been successfully achieved through mechanochemical methods. nih.govrsc.org This demonstrates that the indole-3-carboxaldehyde (B46971) scaffold, the core of the target molecule, is amenable to solid-state reactivity, suggesting the potential for a completely solvent-free synthesis of this compound.
The typical Vilsmeier-Haack formylation of an indole involves the reaction of the indole with a formylating agent, such as N,N-dimethylformamide (DMF), in the presence of a reagent like phosphorus oxychloride (POCl₃), often in a solvent like dichloromethane (B109758) or 1,2-dichloroethane. organic-chemistry.orgwikipedia.orgsid.ir The development of a solvent-free variant of this reaction would significantly improve its green profile by eliminating solvent waste and simplifying product purification.
Table 1: Comparison of Traditional vs. Potential Solvent-Free Vilsmeier-Haack Reaction
| Parameter | Traditional Vilsmeier-Haack | Potential Solvent-Free (Mechanochemical) |
| Solvent | Dichloromethane, DMF, etc. | None |
| Reaction Time | Several hours | Minutes to hours |
| Work-up | Aqueous work-up, extraction | Direct isolation or minimal washing |
| Waste | Solvent and reagent by-products | Minimal by-products |
Atom Economy and Efficiency Considerations
Atom economy is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The classical Vilsmeier-Haack reaction, while effective, often suffers from poor atom economy due to the use of stoichiometric amounts of the Vilsmeier reagent (formed from DMF and POCl₃) and the generation of significant by-products.
The theoretical atom economy for the traditional Vilsmeier-Haack formylation of Methyl indole-6-carboxylate can be calculated to highlight the potential for improvement.
Table 2: Theoretical Atom Economy for the Synthesis of this compound
| Reactants | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Theoretical Atom Economy (%) |
| Methyl indole-6-carboxylate | 175.18 | This compound | 203.19 | |
| N,N-Dimethylformamide (DMF) | 73.09 | |||
| Phosphorus oxychloride (POCl₃) | 153.33 | 47.6%* |
*This is a simplified calculation and does not account for the by-products from the hydrolysis step.
This calculation underscores the significant amount of waste generated in the traditional stoichiometric reaction. A catalytic approach that minimizes the use of the phosphorus reagent would substantially increase the atom economy, bringing the synthesis closer to the ideals of green chemistry. Further research into optimizing catalytic cycles and exploring alternative, more atom-economical formylating agents will be crucial in developing truly sustainable methods for the production of this compound.
Reactivity and Derivatization of Methyl 3 Formylindole 6 Carboxylate
Chemical Transformations of the Formyl Group
The aldehyde functional group is the more reactive of the two functionalities and readily participates in a variety of classical carbonyl reactions.
Condensation Reactions and Imine Formation
The formyl group at the C3 position is highly susceptible to condensation reactions with primary amines and compounds containing active methylene (B1212753) groups.
The reaction with primary amines, typically carried out in a suitable solvent like ethanol (B145695) with catalytic acid, leads to the formation of Schiff bases, also known as imines. wjpsonline.comresearchgate.net These reactions involve the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond. The stability and wide range of biological activities of Schiff bases make this a common derivatization strategy. researchgate.netscience.gov
Similarly, the Knoevenagel condensation occurs when the aldehyde is treated with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst such as piperidine (B6355638) or ammonia. thermofisher.commychemblog.com This reaction is a reliable method for forming a new carbon-carbon double bond, yielding α,β-unsaturated products. mychemblog.comnih.gov
Table 1: Examples of Condensation Reactions
| Reactant | Catalyst/Solvent | Product Type |
|---|---|---|
| Primary Amine (R-NH₂) | Catalytic Acid / Ethanol | Schiff Base (Imine) |
| Malononitrile | Piperidine / Ethanol | 2-((1H-indol-3-yl)methylene)malononitrile derivative |
| Diethyl Malonate | Piperidine / Ethanol | Diethyl 2-((1H-indol-3-yl)methylene)malonate derivative |
| Barbituric Acid | Pyridine | 5-((1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivative |
Reduction and Oxidation Reactions
The formyl group can be selectively reduced or oxidized to provide access to other important functional groups.
Selective reduction of the aldehyde to a primary alcohol (methyl 6-(hydroxymethyl)-1H-indole-3-carboxylate) can be achieved using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is particularly well-suited for this transformation as it readily reduces aldehydes but is generally unreactive towards esters under standard conditions (e.g., in methanol (B129727) or ethanol). ias.ac.inmdma.ch This chemoselectivity allows for the isolation of the alcohol without affecting the methyl ester at the C6-position.
Conversely, the aldehyde can be oxidized to a carboxylic acid (3-formyl-1H-indole-6-carboxylic acid). While strong oxidizing agents can affect the indole (B1671886) ring, specific methods for oxidizing aromatic aldehydes are employed. Reagents like potassium permanganate (B83412) (KMnO₄) under controlled conditions or silver oxide (Ag₂O) can effect this transformation. This creates a dicarboxylic acid derivative of the indole core.
Table 2: Representative Reduction and Oxidation Reactions
| Reaction Type | Reagent(s) | Solvent | Product |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Methyl 6-(hydroxymethyl)-1H-indole-3-carboxylate |
| Oxidation | Potassium Permanganate (KMnO₄) | aq. NaOH, heat | 3-Carboxy-1H-indole-6-carboxylic acid |
Wittig and Horner-Wadsworth-Emmons Olefination
Carbon-carbon double bonds can be introduced at the C3-position using olefination reactions, providing access to vinyl-substituted indoles.
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a triphenylphosphonium salt with a strong base like n-butyllithium. wikipedia.orgorganic-chemistry.org This reaction is highly reliable for converting aldehydes and ketones into alkenes. dur.ac.uk The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides generally favor the formation of (Z)-alkenes. organic-chemistry.org
A widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions, generated by treating a phosphonate ester with a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), are more nucleophilic and less basic than Wittig ylides. wikipedia.org A key advantage of the HWE reaction with stabilized phosphonates is its high stereoselectivity, typically yielding the (E)-alkene as the major product. organic-chemistry.orgyoutube.com The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. organic-chemistry.org
Table 3: Comparison of Wittig and HWE Olefination Reactions
| Reaction | Reagent Type | Typical Base | Product Stereochemistry | Byproduct |
|---|---|---|---|---|
| Wittig | Phosphonium (B103445) Ylide (Ph₃P=CHR) | n-BuLi, NaNH₂ | (Z)-alkene (with non-stabilized ylides) | Triphenylphosphine oxide (Ph₃P=O) |
| HWE | Phosphonate Carbanion ((RO)₂P(O)CH⁻R) | NaH, KOtBu | (E)-alkene (with stabilized ylides) | Dialkylphosphate salt (water-soluble) |
Ester Group Modifications
The methyl ester at the C6-position is less reactive than the formyl group but can be readily transformed into other functionalities, such as carboxylic acids, other esters, amides, and hydrazides.
Hydrolysis and Transesterification Reactions
The most common modification of the ester group is its hydrolysis to the corresponding carboxylic acid (3-formyl-1H-indole-6-carboxylic acid). This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup to protonate the resulting carboxylate salt.
Transesterification, the conversion of one ester into another, is also possible. This can be accomplished by heating the methyl ester in a different alcohol (e.g., ethanol or isopropanol) in the presence of either an acid or base catalyst. To drive the equilibrium toward the desired product, the alcohol reactant is often used as the solvent.
Amidation and Hydrazide Formation
Amides are frequently synthesized from the ester, often via a two-step process. First, the methyl ester is hydrolyzed to the carboxylic acid. The resulting acid is then activated using a coupling agent (e.g., DCC, EDC) and reacted with a primary or secondary amine to form the desired amide. nih.gov Direct conversion of the ester to an amide by heating with an amine (aminolysis) is also possible, though it can require more forcing conditions.
Hydrazide derivatives can be prepared by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcohol solvent. This reaction, known as hydrazinolysis, proceeds via nucleophilic acyl substitution at the ester carbonyl, replacing the methoxy (B1213986) group with a hydrazinyl group (-NHNH₂).
Table 4: Examples of Ester Group Modifications
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH (aq), Heat; 2. H₃O⁺ | 3-Formyl-1H-indole-6-carboxylic acid |
| Amidation (via acid) | 1. Hydrolysis; 2. R₂NH, Coupling Agent | Methyl 6-(dialkylcarbamoyl)-1H-indole-3-carboxylate |
| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) / Ethanol, Heat | 3-Formyl-1H-indole-6-carbohydrazide |
Indole Ring System Functionalization and Reactions
The indole nucleus of methyl 3-formylindole-6-carboxylate is a key site for various chemical transformations, allowing for the synthesis of a wide array of derivatives.
Electrophilic Aromatic Substitution on the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The outcome of these reactions is influenced by the directing effects of the existing substituents—the formyl and methyl carboxylate groups.
Generally, electron-donating groups on an aromatic ring increase the rate of electrophilic aromatic substitution, while electron-withdrawing groups decrease the rate. masterorganicchemistry.com These reactions proceed through a two-step mechanism: the aromatic ring attacks an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The distribution of products (ortho, meta, para) is not random and is directed by the substituents present on the benzene (B151609) ring. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com
Halogenation: Introduction of a halogen (Cl, Br). masterorganicchemistry.com
Nitration: Substitution of a hydrogen atom with a nitro group (NO2). masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (SO3H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Addition of an alkyl or acyl group. masterorganicchemistry.com
In the context of this compound, the precise regioselectivity of electrophilic substitution would depend on the interplay of the electronic effects of the formyl and carboxylate groups and the specific reaction conditions.
Nucleophilic Additions
The formyl group (an aldehyde) on the indole ring is a primary site for nucleophilic addition reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The reactivity of the carbonyl group is enhanced by adjacent electron-withdrawing groups and can be influenced by steric factors. masterorganicchemistry.com
A prominent example of a nucleophilic addition reaction is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.org This reaction involves a phosphonium ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction, yielding either (E)- or (Z)-alkenes, is dependent on the nature of the ylide used. Stabilized ylides typically lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
The general mechanism of the Wittig reaction involves the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and a stable phosphine (B1218219) oxide. organic-chemistry.org
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |
| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol |
Cyclization Reactions utilizing the Indole Moiety
The bifunctional nature of this compound, possessing both an electrophilic formyl group and a reactive indole nucleus, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. chemimpex.com These reactions often proceed through an initial condensation at the formyl group, followed by a cyclization step involving the indole ring. eurjchem.com
For instance, 3-formylchromones, which share structural similarities with the formylindole system, are known to react with bifunctional nucleophiles to produce a diverse range of fused heterocycles. eurjchem.com These reactions typically involve condensation with the aldehyde followed by a nucleophilic attack on the chromone (B188151) ring system. eurjchem.com Similarly, the indole moiety in this compound can participate in cyclization reactions to form complex polycyclic structures. researchgate.net
One notable reaction is the synthesis of ethyl quinoline-3-carboxylates from indoles and halodiazoacetates, which is believed to proceed through a cyclopropanation-ring expansion pathway. beilstein-journals.org This reaction demonstrates the utility of the indole C2-C3 double bond in constructing new ring systems. beilstein-journals.org
Reactions with Organometallic Reagents
The formyl group and the ester group of this compound can react with organometallic reagents, such as organolithium and Grignard reagents. These reagents are strong nucleophiles and bases. organicchemistrytutor.com
With aldehydes and ketones, both organolithium and Grignard reagents typically undergo nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comyoutube.com The addition of an organolithium or Grignard reagent to the aldehyde (formyl group) of this compound would be expected to yield a secondary alcohol after an acidic workup. masterorganicchemistry.com
The reaction with the methyl ester group is more complex. Grignard reagents react with esters to produce tertiary alcohols. This occurs through an initial nucleophilic acyl substitution to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. youtube.com
Organolithium reagents can also react with carboxylic acids and their derivatives. masterorganicchemistry.com The reaction of an organolithium reagent with a carboxylic acid requires two equivalents of the organolithium reagent and results in the formation of a ketone. masterorganicchemistry.com The first equivalent acts as a base to deprotonate the carboxylic acid, and the second equivalent adds to the carbonyl group. masterorganicchemistry.com While this compound is an ester and not a carboxylic acid, the high reactivity of organolithium reagents suggests they would likely react with both the formyl and ester functionalities.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-formylchromone |
Applications in Advanced Chemical Biology and Drug Discovery
Methyl 3-formylindole-6-carboxylate as a Key Building Block for Bioactive Indoles
The indole (B1671886) scaffold is recognized as a "privileged" structure in pharmaceutical development, appearing in numerous natural and synthetic compounds with a wide range of biological activities. openmedicinalchemistryjournal.commdpi.com this compound is a key intermediate in the synthesis of these valuable indole derivatives, which are investigated for their anti-inflammatory and anticancer properties. chemimpex.com
Indole derivatives are a significant area of research for developing new anti-inflammatory agents. openmedicinalchemistryjournal.com Compounds containing the indole nucleus have been explored for their ability to modulate inflammatory pathways, often with the goal of overcoming the side effects associated with traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). cuestionesdefisioterapia.com The molecular hybridization of an indole ring with other heterocyclic structures, like imidazole[2,1-b]thiazole, has shown potential in creating potent anti-inflammatory compounds. rsc.org
Research has focused on designing indole derivatives that can inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.orgnih.gov For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated effective inhibition of these cytokines in cellular models. nih.gov The versatility of this compound allows it to serve as a foundational element for producing such complex anti-inflammatory candidates. chemimpex.com
| Indole Derivative Class | Target/Mechanism | Potential Therapeutic Application |
| Indole-substituted aryl ethers | Designed to minimize side effects of traditional NSAIDs. cuestionesdefisioterapia.com | Anti-inflammatory |
| 3-methyl Indole derivatives | Showed promising anti-inflammatory effects in animal models. cuestionesdefisioterapia.com | Anti-inflammatory |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibit pro-inflammatory cytokines (NO, IL-6, TNF-α). rsc.orgnih.gov | Anti-inflammatory, Immune-related diseases |
The indole core is a cornerstone in the development of anticancer drugs, with several indole-based agents approved for clinical use. nih.gov this compound is a valuable precursor for synthesizing these types of compounds. chemimpex.com The anticancer activity of indole derivatives is often linked to their ability to inhibit key cellular targets involved in cancer progression, such as receptor tyrosine kinases (TKs). nih.gov
Derivatives of indole-6-carboxylate have been synthesized and evaluated as inhibitors of specific tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. nih.gov For example, studies have shown that specific substitutions on the indole ring can lead to potent anti-proliferative activity against various cancer cell lines, including liver (HepG2), colon (HCT-116), and lung (A549) cancer cells. nih.gov The strategic modification of the indole scaffold, often starting from intermediates like this compound, is a key strategy in modern oncology research. chemimpex.comnih.gov
| Indole-Based Compound Class | Cellular Target | Noted Anticancer Activity |
| Indole-6-carboxylate derivatives | EGFR and VEGFR-2 tyrosine kinases. nih.gov | Potent anti-proliferative effects against HepG2, HCT-116, and A549 cancer cell lines. nih.gov |
| 2-oxoindoline-3-ylidene hydrazine-1-carbothioamide derivatives | General cytotoxicity. nih.gov | Cytotoxic to various cancer cell lines. nih.gov |
| N-substituted indole-3-carboxylates | General anti-proliferative. nih.gov | Methyl substitution at the N-1 position significantly enhanced anticancer activity. nih.gov |
| 3,3′-diindolylmethane analogs | General antitumor. researchgate.net | Inhibited the growth of melanoma, renal, and breast cancer cell lines. researchgate.net |
The chemical structure of this compound provides two primary sites for modification: the aldehyde group (formyl) at the C3 position and the ester group (methyl carboxylate) at the C6 position. These reactive handles allow for extensive derivatization to create a library of compounds with tailored biological activities for targeted therapies. chemimpex.com
For example, the formyl group can readily undergo condensation reactions with amines or hydrazines to form new C-C or C-N bonds, leading to more complex molecules. In one study, an indole hydrazide derivative was reacted with various aryl isothiocyanates to produce methyl indole carbothioamide derivatives, which were then evaluated for their anticancer potential. nih.gov Similarly, the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many pharmaceuticals. This chemical flexibility is essential for structure-activity relationship (SAR) studies, where chemists systematically alter a molecule's structure to optimize its therapeutic effect and selectivity for a specific biological target. nih.gov
Exploration in Receptor Agonist/Antagonist Development
The indole scaffold is a key feature in ligands designed to interact with various physiological receptors, including nuclear receptors and G protein-coupled receptors (GPCRs). mdpi.comnih.gov The structural framework of this compound makes it a suitable starting point for the synthesis of novel receptor modulators.
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. nih.gov There are three main subtypes—PPARα, PPARδ, and PPARγ—each with distinct tissue distribution and functions, making them important targets for treating metabolic diseases and other conditions. mdpi.comnih.gov
PPARs are activated by a variety of ligands, including natural fatty acids and synthetic compounds. nih.gov The development of subtype-selective PPAR agonists is a major goal in drug discovery. The design of these ligands often involves a heterocyclic core that can fit into the receptor's large, Y-shaped ligand-binding pocket. nih.govnih.gov Given that indole-based structures are prominent in medicinal chemistry, intermediates like this compound can be used as a template to build novel compounds aimed at modulating PPAR activity. openmedicinalchemistryjournal.com
| PPAR Subtype | Primary Tissue Expression | Key Biological Functions |
| PPARα | Liver, kidney, heart, muscle. researchgate.netmdpi.com | Regulates lipid oxidation and triglyceride levels. researchgate.netencyclopedia.pub |
| PPARδ | Ubiquitously expressed. nih.gov | Regulates fatty acid metabolism and energy expenditure. mdpi.comencyclopedia.pub |
| PPARγ | Adipose tissue, macrophages. nih.gov | Promotes insulin (B600854) sensitization and glucose metabolism. mdpi.comencyclopedia.pub |
The β3-adrenergic receptor (β3-AR) is a G protein-coupled receptor primarily found in adipose tissue, where its activation stimulates lipolysis (the breakdown of fat) and thermogenesis (heat production). nih.govmdpi.com This makes it an attractive therapeutic target for metabolic disorders.
Agonists for the β3-AR are compounds that bind to and activate the receptor. Structurally, many β3-AR agonists are based on heterobiaryl carboxylic acids. researchgate.net The indole-6-carboxylate portion of this compound fits this structural motif, positioning it as a relevant building block for the synthesis of potential β3-AR agonists. By modifying the indole core and its substituents, chemists can design novel molecules intended to selectively activate the β3-AR, potentially leading to new treatments for metabolic conditions. nih.govresearchgate.net
Applications in Fluorescent Probe Design for Biological Imaging
The intrinsic fluorescence of the indole scaffold has positioned it as a valuable structural motif in the development of sophisticated fluorescent probes for biological imaging. nih.gov this compound, with its reactive aldehyde group and potential for electronic modulation through the carboxylate moiety, serves as a key building block in the synthesis of such probes. These probes are instrumental in visualizing complex cellular processes, offering high sensitivity and the ability for real-time monitoring. nih.gov
The design of fluorescent probes often revolves around the donor-π-acceptor (D-π-A) architecture, where the indole nucleus can act as the electron donor. nih.gov The 3-formyl and 6-carboxylate groups on the indole ring of this compound can be chemically modified to tune the photophysical properties of the resulting fluorophore. For instance, the aldehyde can undergo condensation reactions to extend the π-conjugated system, leading to shifts in the absorption and emission spectra.
A study on fluorescent indole nucleoside analogues, which share structural similarities with derivatives of this compound, highlights the impact of a methyl carboxylate group on the photophysical properties of the fluorophore. In this research, the introduction of a methyl carboxylate ester at the 4-position of an indole ring resulted in a significant increase in the fluorescence quantum yield to 0.083. nih.gov Furthermore, the Stokes shift, which is the difference between the maximum absorption and emission wavelengths, was substantial, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. nih.gov
The following table summarizes the photophysical properties of a fluorescent indole nucleoside analogue containing a methyl carboxylate group, providing insight into the potential characteristics of probes derived from this compound.
Table 1: Photophysical Properties of a Fluorescent Indole Nucleoside Analogue with a Methyl Carboxylate Ester
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Indole analogue with 4-methyl carboxylate | 350 | 485 | 9000 | 0.083 |
Data sourced from a study on fluorescent indole nucleoside analogues. nih.gov
The development of such probes allows for the investigation of various biological targets and processes. By attaching specific recognition moieties to the indole scaffold, researchers can create probes that selectively bind to particular ions, enzymes, or organelles, enabling their visualization within living cells. nih.gov The versatility of the indole structure, as exemplified by compounds like this compound, continues to drive innovation in the field of biological imaging.
Contributions to Agrochemical Development
The indole nucleus is a prevalent scaffold in a variety of biologically active compounds, including those with applications in agriculture. frontiersin.org this compound, as a functionalized indole derivative, represents a valuable starting material for the synthesis of novel agrochemicals, such as herbicides and fungicides. The development of new agrochemicals is crucial for ensuring food security by managing weeds, pests, and plant diseases, and indole-based compounds have shown promise in this arena. acs.org
Research into indole-3-carboxylic acid derivatives, which are structural isomers of the carboxylic acid form of this compound, has demonstrated significant herbicidal activity. In one study, a series of these derivatives were synthesized and evaluated for their ability to inhibit the growth of both dicotyledonous and monocotyledonous weeds. frontiersin.org Several of the synthesized compounds exhibited excellent inhibitory effects on the root and shoot growth of rape (a dicot) and barnyard grass (a monocot). frontiersin.org
The herbicidal activity of these indole derivatives is thought to stem from their ability to act as mimics of the natural plant hormone auxin, thereby disrupting normal plant growth processes. frontiersin.orgnih.gov The following table presents the herbicidal activity of two promising indole-3-carboxylic acid derivatives against the root growth of rape.
Table 2: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives on Rape Root Growth
| Compound | Concentration (mg/L) | Inhibition Rate (%) |
| Compound 10d | 100 | 96 |
| 10 | 92 | |
| Compound 10h | 100 | 95 |
| 10 | 93 |
Data sourced from a study on the herbicidal activity of indole-3-carboxylic acid derivatives. frontiersin.org
Furthermore, some natural products containing the indole-3-carboxylic acid scaffold have been shown to possess antifungal properties. For instance, indole-3-carboxylic acid isolated from an endophytic fungus demonstrated a synergistic effect with jasmonic acid in controlling wheat powdery mildew. nih.gov This suggests that derivatives of indole carboxylic acids, potentially including those synthesized from this compound, could be developed into effective and potentially eco-friendly fungicides. The structural modifications enabled by the functional groups on this compound allow for the creation of a diverse library of compounds for screening and optimization of agrochemical activity. nih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Studies on related indole (B1671886) derivatives have demonstrated that the indole ring acts as an electron donor (D), while substituents can function as electron acceptors (A), creating a D-π-A architecture. nih.gov In Methyl 3-formylindole-6-carboxylate, the indole nitrogen contributes to the electron-donating character, while the formyl and methyl carboxylate groups at positions 3 and 6, respectively, act as electron-withdrawing groups. This electronic arrangement significantly influences the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically concentrated on the electron-rich indole nucleus, while the LUMO is localized on the electron-accepting substituents. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity and a greater propensity to engage in chemical reactions. For indole derivatives, these gaps can be fine-tuned by the introduction of different functional groups, thereby modifying their electronic and optical properties. nih.gov
Furthermore, quantum chemical calculations can predict various molecular properties that influence reactivity. For instance, the calculated dipole moment provides a measure of the molecule's polarity. While natural indole has a significant dipole moment, substitutions can alter this value considerably. acs.org The distribution of electrostatic potential, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), guiding the prediction of sites for chemical attack. bohrium.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological target, typically a protein. These methods are fundamental in drug discovery and design.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Studies on various indole carboxylate derivatives have shown their potential to act as inhibitors for enzymes like Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in conditions like diabetes mellitus. sciencescholar.us In such studies, derivatives of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole were designed and docked into the active site of the GSK-3β protein. sciencescholar.us The results indicated that some of these derivatives exhibited strong binding affinities, suggesting their potential as inhibitors. sciencescholar.us The binding is often stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site. nih.gov
Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other's presence. nih.gov The stability of the complex is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions. A stable RMSD value over the simulation period suggests a stable binding mode. researchgate.net For instance, MD simulations of 6-substituted 3-formyl chromone (B188151) derivatives, structurally related to the indole scaffold, showed stable protein-ligand complexes with RMSD values between 0.2 and 0.5 nm. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org This approach is widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds.
For indole derivatives, QSAR studies have been successfully applied to understand and predict their inhibitory activities against various enzymes. For example, a QSAR study on substituted indole derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in cell growth regulation, revealed that electronic and physicochemical descriptors are crucial for their activity. ijpsi.org Descriptors such as dipole moment (DM), HOMO energy (E HOMO), LUMO energy (E LUMO), and the logarithm of the partition coefficient (LogP) were found to correlate with the inhibitory activity (pIC50). ijpsi.org The positive correlation of these descriptors indicated that increasing their values could lead to enhanced inhibitory activity. ijpsi.org
The process of developing a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known activities, followed by the use of statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build the model. ijpsi.org The predictive power of the developed QSAR model is then validated using internal and external validation techniques. nih.gov Such models serve as valuable tools for the rational design of more potent and selective inhibitors.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods, particularly those based on DFT, can be used to predict the spectroscopic properties of molecules with a reasonable degree of accuracy. These predictions are invaluable for the interpretation of experimental spectra and for the structural elucidation of newly synthesized compounds. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions, when compared with experimental data, can help in the assignment of signals in the NMR spectra of complex molecules. For example, in the case of pyrazole-carboxamide derivatives, calculated ¹³C-NMR chemical shifts helped in identifying the signals for specific carbon atoms in the heterocyclic rings. nih.gov
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These calculated frequencies correspond to the stretching and bending vibrations of different functional groups within the molecule. For instance, the characteristic C=O stretching frequency of the formyl and ester groups, and the N-H stretching of the indole ring in this compound can be predicted. These predictions aid in the assignment of the experimental IR spectrum. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. acs.orgbohrium.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. acs.org For indole derivatives, the UV-Vis spectrum is characterized by transitions such as the ¹Lₐ and ¹Lₑ states. nih.gov The position of these absorption bands is sensitive to the nature and position of substituents on the indole ring. nih.gov For example, electron-withdrawing groups can cause a shift in the absorption maxima. nih.gov The predicted spectra can be compared with experimental data to confirm the structure of the compound. nih.gov
Predicted Spectroscopic Data for this compound:
| Property | Predicted Value |
| ¹H NMR | Chemical shifts for aromatic, formyl, and methyl protons would be calculated. |
| ¹³C NMR | Chemical shifts for all carbon atoms, including the carbonyl carbons of the formyl and ester groups, would be predicted. |
| IR Spectrum | Characteristic vibrational frequencies for C=O, C-H, N-H, and C-O bonds would be identified. |
| UV-Vis Spectrum | The wavelengths of maximum absorption (λmax) corresponding to electronic transitions would be predicted. |
This table represents the types of data that can be generated through computational prediction.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques (HPLC, GC, TLC) for Analysis and Purification
Chromatographic methods are fundamental to the analysis and purification of Methyl 3-formylindole-6-carboxylate, separating it from starting materials, by-products, and other impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of reactions that synthesize indole (B1671886) derivatives and for preliminary purity assessment. acs.orgacs.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of components can be visualized under UV light. The retention factor (Rf) value is characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for determining the purity of this compound with high accuracy. Reversed-phase HPLC, utilizing a C18 stationary phase, is commonly employed for indole derivatives. researchgate.net A gradient elution method, typically with a mobile phase consisting of water (often with 0.1% formic acid) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the separation of compounds with a wide range of polarities. The analyte is detected by a UV detector, where the indole chromophore exhibits strong absorbance. The purity is calculated from the relative peak area of the main component.
Gas Chromatography (GC): GC can be used for the analysis of thermally stable and volatile indole derivatives. For a compound like this compound, derivatization may sometimes be necessary to increase its volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectral data for identification of the compound and any impurities. researchgate.net
| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Application |
|---|---|---|---|---|
| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane mixtures | UV light (254 nm) | Reaction monitoring, preliminary purity check acs.org |
| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (Diode Array Detector) | High-accuracy purity assessment, quantification researchgate.net |
| GC | Capillary column (e.g., DB-5ms) | Helium or Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Analysis of volatile derivatives, impurity profiling researchgate.net |
High-Resolution Mass Spectrometry in Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound. It provides the exact mass of the molecule with high precision (typically to four or five decimal places), which allows for the unambiguous determination of its elemental formula.
Using techniques like Electrospray Ionization (ESI), the compound can be ionized to form adducts such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻. The measured mass-to-charge ratio (m/z) of these ions is then compared to the theoretical mass calculated from the chemical formula (C₁₁H₉NO₃). For this compound (monoisotopic mass: 203.05824 Da), the expected m/z for the [M+H]⁺ ion would be 204.06552. uni.lu
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a wealth of structural information, confirming the connectivity of the indole core, the formyl group, and the methyl carboxylate group. This pattern can be compared to known fragmentation pathways of related indole compounds, such as indole-3-carboxaldehyde (B46971). massbank.eunist.gov
| Adduct Type | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₀NO₃⁺ | 204.06552 |
| [M+Na]⁺ | C₁₁H₉NNaO₃⁺ | 226.04746 |
| [M+K]⁺ | C₁₁H₉KNO₃⁺ | 242.02140 |
| [M-H]⁻ | C₁₁H₈NO₃⁻ | 202.05096 |
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution and in the solid state.
One-dimensional (¹H and ¹³C) NMR provides initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would show distinct signals for the N-H proton, the aromatic protons on the indole ring, the aldehyde proton, and the methyl ester protons. The ¹³C NMR spectrum would similarly show characteristic resonances for the carbonyl carbons of the aldehyde and ester, as well as the sp² carbons of the indole ring and the sp³ carbon of the methyl group. acs.orgyoutube.com
Two-dimensional (2D) NMR techniques are crucial for assigning these signals unambiguously.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the positions of the formyl and carboxylate substituents by observing correlations from the aldehyde proton and methyl protons to carbons in the indole ring.
Solid-State NMR (SSNMR) provides insight into the structure, conformation, and dynamics of molecules in the solid state. For compounds like this compound, SSNMR can be used to study polymorphism (the existence of different crystal forms) and to understand intermolecular interactions, such as hydrogen bonding, in the crystal lattice. rsc.orgnih.goveinsteinmed.edu Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) enhance the signal of low-abundance nuclei like ¹³C and provide information on the local environment of each atom in the solid sample. nih.gov
| Position | Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| NH | ¹H | ~12.0 (broad s) | - | C-2, C-3, C-3a, C-7a |
| 2 | CH | ~8.3 (s) | ~137 | C-3, C-3a, C-7a, Aldehyde C=O |
| 3 | C | - | ~118 | - |
| 4 | CH | ~7.8 (d) | ~123 | C-5, C-6, C-7a |
| 5 | CH | ~7.9 (dd) | ~122 | C-4, C-6, C-7 |
| 6 | C | - | ~125 | - |
| 7 | CH | ~8.2 (s) | ~120 | C-5, C-6, C-7a |
| Aldehyde | CHO | ~10.0 (s) | ~185 | C-2, C-3 |
| Ester | COOCH₃ | ~3.9 (s) | ~167 (C=O), ~52 (OCH₃) | Ester C=O, C-6 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound, yielding exact bond lengths, bond angles, and torsional angles.
The analysis reveals the planarity of the indole ring system and the conformation of the formyl and methyl carboxylate substituents relative to the ring. Crucially, it elucidates the intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds (e.g., involving the indole N-H donor and a carbonyl oxygen acceptor) and π–π stacking interactions between indole rings of adjacent molecules. researchgate.net This information is vital for understanding the physical properties of the solid material and for studying polymorphism. For chiral molecules, this method can determine the absolute configuration, although this compound itself is achiral. Data from related structures, such as Methyl 1-methyl-1H-indole-3-carboxylate, illustrate the type of detailed information obtained. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| Unit Cell Dimensions | a = 6.62 Å, b = 8.51 Å, c = 16.59 Å |
| Volume (V) | 934.3 ų |
| Intermolecular Interactions | C—H⋯O hydrogen bonds, C—H⋯π stacking |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.
FTIR Spectroscopy: An FTIR spectrum provides a distinct fingerprint of the molecule. Key absorption bands would confirm the presence of the main functional groups. For instance, the N-H stretching vibration of the indole ring typically appears as a sharp band around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative: the aldehyde C=O stretch is expected around 1660-1690 cm⁻¹, while the ester C=O stretch appears at a higher frequency, typically 1710-1730 cm⁻¹. The spectrum would also show absorptions for aromatic C-H and C=C stretching, as well as C-O stretching from the ester group. acs.orgnih.govnih.gov
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. While strong dipoles lead to strong FTIR signals, polarizable bonds (like C=C bonds in the aromatic ring) often give strong Raman signals. This technique can provide additional information on the skeletal vibrations of the indole ring system.
Together, these vibrational techniques offer a rapid and non-destructive method to verify the chemical identity of the synthesized compound by confirming the presence of all its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3300 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |
| Ester C=O | Stretching | 1710 - 1730 |
| Aldehyde C=O | Stretching | 1660 - 1690 |
| Aromatic C=C | Stretching | 1500 - 1600 |
| Ester C-O | Stretching | 1100 - 1300 |
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies and Sustainable Synthesis
The development of new, environmentally friendly methods for synthesizing Methyl 3-formylindole-6-carboxylate is a key area of future research. Traditional synthetic routes are often inefficient and rely on harsh chemicals. Modern approaches, however, are shifting towards more sustainable practices.
Key areas of development include:
Catalytic C-H Formylation: Directing the attachment of the formyl group to the indole (B1671886) ring using catalytic methods to improve efficiency and reduce waste.
Biocatalysis: Employing enzymes to carry out the synthesis under mild conditions, offering high selectivity and sustainability.
Photoredox Catalysis: Using light to drive chemical reactions, providing a green energy source for synthesis. researchgate.net
Flow Chemistry: Performing reactions in continuous flow reactors for better control, safety, and scalability.
These novel methodologies aim to create more atom-economical and environmentally benign processes, aligning with the principles of green chemistry.
Table 1: Comparison of Synthetic Approaches
| Approach | Traditional Methods (e.g., Vilsmeier-Haack) | Emerging Methods (e.g., Catalysis) |
|---|---|---|
| Reagents | Stoichiometric, often harsh | Catalytic, milder |
| Conditions | High temperatures, strong acids/bases | Lower temperatures, neutral conditions |
| Byproducts | Significant waste | Minimal waste |
| Sustainability | Low | High |
High-Throughput Synthesis and Screening of Derivatives
To accelerate the discovery of new drugs, researchers are utilizing high-throughput synthesis (HTS) to create large libraries of compounds derived from this compound. This automated approach allows for the rapid production and testing of thousands of molecules.
The two primary functional groups of the molecule, the aldehyde and the ester, are ideal for creating diverse derivatives:
The 3-formyl group can be converted into various other functionalities like imines, oximes, or alcohols.
The 6-carboxylate group can be modified, for example, by creating a wide range of amides after hydrolysis to the carboxylic acid.
These compound libraries are then screened using high-throughput methods to identify "hits" with potential therapeutic activity, such as anticancer or anti-inflammatory properties. chemimpex.com
Rational Design of New Bioactive Compounds
Rational, or structure-based, design uses computational tools to create new bioactive molecules with high precision. nih.govresearchgate.net By understanding the 3D structure of a biological target, such as an enzyme or receptor, scientists can design derivatives of this compound that bind to it with high affinity and selectivity. unimi.it
Key computational techniques include:
Molecular Docking: Simulating how a molecule fits into the active site of a protein. researchgate.net
Molecular Dynamics: Simulating the movement and interaction of the molecule and its target over time. unimi.it
This approach minimizes trial-and-error, making the drug discovery process more efficient. For instance, molecular docking studies have shown that the aldehyde group on an indole scaffold can form crucial hydrogen bonds with target enzymes. grafiati.com
Integration with Combinatorial Chemistry and Automated Synthesis
Combining this compound with combinatorial chemistry allows for the systematic creation of large and diverse compound libraries. This is achieved by reacting the core molecule with a wide array of chemical building blocks in a mix-and-match fashion.
Automated synthesis platforms, including robotic systems and flow chemistry reactors, are essential for this process. They enable the rapid, reliable, and reproducible synthesis of these libraries, which can then be screened for biological activity. This integration streamlines the path from initial design to the identification of promising new drug candidates. chemimpex.com
Applications in Supramolecular Chemistry and Advanced Materials Science
The unique properties of this compound make it a valuable component for creating advanced materials and supramolecular assemblies. chemimpex.com
Supramolecular Chemistry: The molecule's ability to form non-covalent bonds, such as hydrogen bonds and π-π stacking, allows it to self-assemble into larger, organized structures. These structures can have applications in molecular sensing, recognition, and catalysis.
Advanced Materials: As a building block, it can be incorporated into polymers and other materials to enhance their properties. chemimpex.com Its indole core is electron-rich, making it suitable for developing organic electronic materials used in devices like OLEDs and solar cells. The functional groups also allow it to be grafted onto surfaces to create functional coatings.
Table 2: Potential Applications in Materials Science
| Application Area | Relevant Property | Potential Use |
|---|---|---|
| Organic Electronics | Electron-rich indole ring | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
| Functional Polymers | Versatile functional groups | Creating polymers with tailored optical or mechanical properties |
| Surface Chemistry | Reactive aldehyde/ester groups | Grafting onto surfaces to create specialized coatings |
| Fluorescent Probes | Indole scaffold | Development of sensors for biological imaging chemimpex.com |
Q & A
Q. What personal protective equipment (PPE) is recommended for handling this compound?
- Methodological Answer :
- Gloves : Nitrile gloves (tested per EN 374).
- Eye Protection : Safety goggles with side shields.
- Ventilation : Use fume hoods for weighing and reactions. Refer to OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
